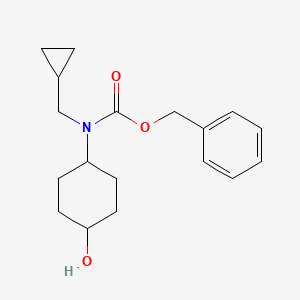![molecular formula C9H6BrClO4 B13490780 Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate is an organic compound with the molecular formula C9H6BrClO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorocarbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl benzoate to introduce the bromine atom at the 3-position. This is followed by the introduction of the chlorocarbonyl group through a reaction with phosgene or a similar chlorinating agent under controlled conditions. The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine and chlorocarbonyl groups can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups.
Reduction: Hydroxybenzoates.
Oxidation: Carboxylic acids or quinones.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical intermediates.
Industry: As a precursor for the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorocarbonyl groups are key sites for chemical reactions, allowing the compound to interact with various molecular targets. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(chlorocarbonyl)benzoate
- 3-Bromo-5-methylbenzoic acid
- Methyl 3-bromo-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate is unique due to the presence of both bromine and chlorocarbonyl groups on the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one of these functional groups.
Propiedades
Fórmula molecular |
C9H6BrClO4 |
|---|---|
Peso molecular |
293.50 g/mol |
Nombre IUPAC |
methyl 3-bromo-5-carbonochloridoyloxybenzoate |
InChI |
InChI=1S/C9H6BrClO4/c1-14-8(12)5-2-6(10)4-7(3-5)15-9(11)13/h2-4H,1H3 |
Clave InChI |
TYXFIHAERFFBGB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)Br)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




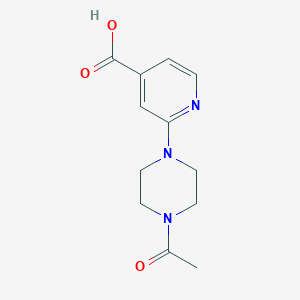

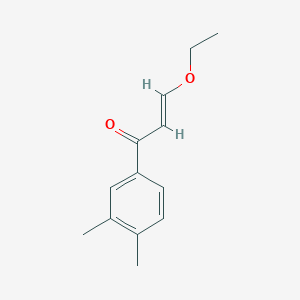
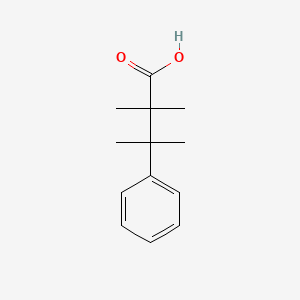
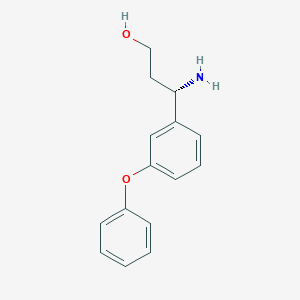
![4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride](/img/structure/B13490752.png)

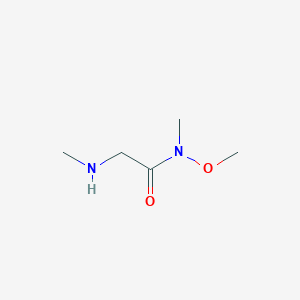
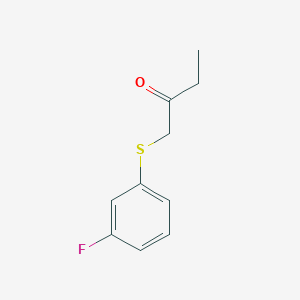

![rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13490790.png)
